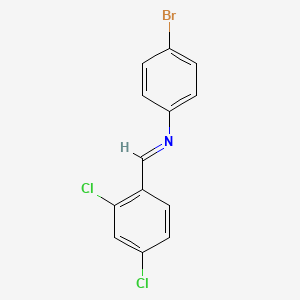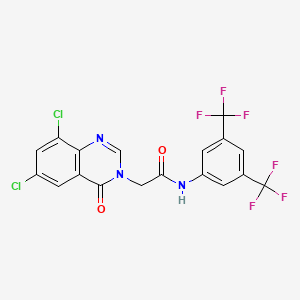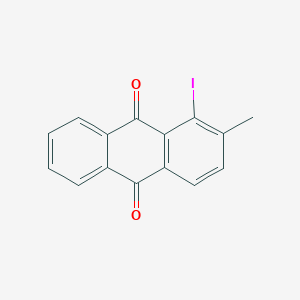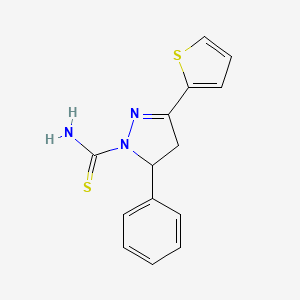
4-Bromo-N-(2,4-dichlorobenzylidene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(2,4-dichlorobenzylidene)aniline is a chemical compound with the molecular formula C13H8BrCl2N It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2,4-dichlorobenzylidene)aniline typically involves the condensation reaction between 4-bromoaniline and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N-(2,4-dichlorobenzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would regenerate the starting amine and aldehyde.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(2,4-dichlorobenzylidene)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential use in developing pharmaceuticals, particularly in the areas of antimicrobial and anticancer agents.
Industry: It is used in the production of dyes and pigments, as well as in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 4-Bromo-N-(2,4-dichlorobenzylidene)aniline exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The Schiff base structure allows it to form stable complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-N-(2-chlorobenzylidene)aniline
- 4-Bromo-N-(3,4-dichlorobenzylidene)aniline
- 4-Chloro-N-(2,4-dichlorobenzylidene)aniline
Uniqueness
4-Bromo-N-(2,4-dichlorobenzylidene)aniline is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and its ability to form complexes with metal ions, making it particularly useful in coordination chemistry and materials science.
Eigenschaften
CAS-Nummer |
14632-35-0 |
|---|---|
Molekularformel |
C13H8BrCl2N |
Molekulargewicht |
329.0 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H8BrCl2N/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(15)7-13(9)16/h1-8H |
InChI-Schlüssel |
VMLIQUBRQZTNBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
![(1S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B11957967.png)










